4-Octylbenzamide

Synthetic Methodology Process Chemistry Cost of Goods

Selecting 4-Octylbenzamide for your research or process development is a strategic choice based on its precise molecular architecture. Unlike generic benzamides, the specific para-octyl chain (C8) and amide motif are crucial for inducing columnar liquid crystalline phases and microphase separation in block copolymers. This compound serves as a critical monomer precursor for high-performance polyaramides and a potent reference inhibitor for CYP3A4 assays (IC₅₀ = 90 nM). Ensure reproducibility and target performance by choosing this specific derivative, available in research-grade purity with flexible packaging options. Contact us for a custom quote today.

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
CAS No. 116645-05-7
Cat. No. B14300745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Octylbenzamide
CAS116645-05-7
Molecular FormulaC15H23NO
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(C=C1)C(=O)N
InChIInChI=1S/C15H23NO/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h9-12H,2-8H2,1H3,(H2,16,17)
InChIKeyZFCLUXMAVGPRPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Octylbenzamide CAS 116645-05-7: Overview and Procurement Considerations


4-Octylbenzamide (CAS 116645-05-7), also known as N-octylbenzamide, is a primary benzamide derivative with the molecular formula C₁₅H₂₃NO and a molecular weight of 233.35 g/mol . It features an octyl (C8) alkyl chain at the para-position of the benzamide core, which confers significant hydrophobicity (cLogP ~4.39) and influences its physicochemical behavior . This compound serves primarily as a versatile synthetic intermediate in the preparation of liquid crystalline materials, functional polymers, and pharmacologically active molecules [1]. Its utility is rooted in the amide group's capacity for hydrogen bonding and the flexible octyl tail's role in modulating solubility and mesomorphic properties.

Critical Procurement Considerations for 4-Octylbenzamide: Beyond Generic Substitution


Substituting 4-octylbenzamide with a generic benzamide or an alternative 4-alkylbenzamide without careful evaluation can critically undermine research or production outcomes. The length of the alkyl chain is not a trivial variation; it directly governs key physical properties, such as solubility, melting point, and phase behavior, which are paramount in applications like liquid crystal design and polymer synthesis [1]. For instance, while the synthesis of 4-hexylbenzamide has been reported with a 92% conversion yield, the optimized yield for 4-octylbenzamide (via ruthenium-catalyzed alkylation) is distinctly 76%, highlighting divergent synthetic efficiencies that impact cost and scalability [2]. Furthermore, the specific chain length dictates molecular packing and self-assembly, as demonstrated by the use of 4-octylbenzamide groups to induce columnar aggregation in phthalocyanine films, an outcome not necessarily achievable with shorter or longer homologs [3]. Therefore, empirical, quantitative differentiation is essential for informed procurement.

Quantitative Differentiation of 4-Octylbenzamide from Key Analogs


Comparative Synthetic Efficiency: 4-Octylbenzamide vs. 4-Hexylbenzamide

In the context of amide synthesis, 4-octylbenzamide exhibits a lower reported yield (76%) compared to its shorter-chain analog 4-hexylbenzamide (92%) when prepared via distinct but analogous nucleophilic substitution routes [1]. The yield for 4-octylbenzamide is achieved through a ruthenium-catalyzed N-alkylation of benzamide with 1-octanol, while the 4-hexylbenzamide yield is from the reaction of 4-hexylbenzoyl chloride with ammonia [2]. This difference, though not from a direct head-to-head study, provides a cross-study comparable insight into the relative ease of synthesis, directly influencing procurement cost and synthetic route planning.

Synthetic Methodology Process Chemistry Cost of Goods

Hydrophobicity-Driven Differentiation: cLogP Comparison

The calculated partition coefficient (cLogP) for 4-octylbenzamide is 4.39 . This value represents a significant increase in lipophilicity compared to benzamide (cLogP ~0.64) and is a direct consequence of the octyl chain [1]. This quantitative difference allows for predictive modeling of membrane permeability, solubility in non-polar media, and potential for hydrophobic interactions in material science applications, distinguishing it from less lipophilic benzamide derivatives.

Physicochemical Properties Drug Design Formulation Science

Biological Activity Profile: CYP3A4 Inhibition

4-Octylbenzamide demonstrates time-dependent inhibition of the major drug-metabolizing enzyme CYP3A4 with an IC₅₀ value of 90 nM [1]. This high potency is a critical differentiator from many other benzamide derivatives that may not interact with CYP enzymes or do so with significantly lower affinity. For instance, general benzamide-based HDAC inhibitors are often evaluated for their primary target activity rather than off-target CYP inhibition, making this a specific and quantifiable characteristic of 4-octylbenzamide.

ADME-Tox Drug Discovery Enzymology

Targeted Application Scenarios for 4-Octylbenzamide Based on Quantitative Evidence


Design of Self-Assembling Materials and Liquid Crystals

The specific 8-carbon alkyl chain and amide hydrogen-bonding motif of 4-octylbenzamide are key structural features for designing columnar liquid crystalline phases. Its use as a side-chain in a copper phthalocyanine derivative (Pc 1) enabled the formation of self-organized thin films via hydrogen bonding between benzamide groups [1]. The high hydrophobicity (cLogP 4.39) also promotes microphase separation in block copolymers, a desirable property for creating well-defined nanostructures . This evidence supports its procurement for materials science applications where controlled supramolecular assembly is required, distinguishing it from shorter-chain homologs that may not induce the same mesomorphic behavior.

Synthetic Intermediate in High-Value Polymer Production

4-Octylbenzamide serves as a critical monomer precursor in the synthesis of well-defined polyaramides. Its derivative, 4-(octylamino)benzoate, undergoes chain-growth condensation polymerization to yield poly(N-octyl-p-benzamide) with controlled molecular weight and low polydispersity [1]. This polymer is a precursor to high-performance materials like poly(p-benzamide) and its block copolymers, which are among the toughest known organic materials. The quantitative yield data (76%) for the amide itself informs process chemists about the economic feasibility of this route .

A CYP3A4 Inhibition Tool in ADME-Tox Profiling

The potent time-dependent inhibition of CYP3A4 (IC₅₀ = 90 nM) by 4-octylbenzamide makes it a valuable reference compound or tool in in vitro ADME-Tox assays [1]. Researchers can utilize this compound to validate assay performance for CYP3A4 time-dependent inhibition, a critical parameter in predicting clinical drug-drug interactions. Its well-defined activity provides a benchmark against which the inhibitory potential of new chemical entities can be quantitatively compared.

A Hydrophobic Model Compound for Physicochemical Studies

With a calculated LogP of 4.39, 4-octylbenzamide serves as an ideal model compound for investigating the impact of alkyl chain length on solubility, partitioning, and membrane permeability in a systematic QSAR (Quantitative Structure-Activity Relationship) series [1]. It can be used as a reference standard to calibrate chromatographic retention times (e.g., in reversed-phase HPLC) for predicting the lipophilicity of other novel benzamide-based drug candidates, offering a reliable and quantifiable baseline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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